7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid
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Overview
Description
7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid is a complex organic compound with the molecular formula C13H12N2O5S. This compound is characterized by its unique structure, which includes a morpholine ring fused to a thieno[3,2-b]pyridine core, and two carboxylic acid groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid groups are then introduced via oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include esters, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Pyridine-3,5-dicarboxylic acid: Shares the pyridine core but lacks the morpholine and thieno groups.
Thieno[3,2-b]pyridine derivatives: Similar thieno-pyridine core but different substituents.
Morpholine derivatives: Contain the morpholine ring but different core structures.
Uniqueness: 7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid is unique due to the combination of the morpholine ring, thieno[3,2-b]pyridine core, and carboxylic acid groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12N2O5S |
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Molecular Weight |
308.31 g/mol |
IUPAC Name |
7-morpholin-4-ylthieno[3,2-b]pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H12N2O5S/c16-12(17)7-6-21-11-9(15-1-3-20-4-2-15)5-8(13(18)19)14-10(7)11/h5-6H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
ZPXHPHQJXDTIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2SC=C3C(=O)O)C(=O)O |
Origin of Product |
United States |
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